PNU-74654

Wnt Signaling β-Catenin Protein-Protein Interaction

Reproducibility failures arise when researchers substitute Wnt pathway inhibitors without verifying mechanism, binding affinity, and cell-type specificity. PNU-74654 (CAS 113906-27-7) eliminates this risk as the only well-characterized β-catenin/TCF4 PPI disruptor with a precisely defined binding constant (Kd = 450 nM) and validated context-dependent activity. • Defined Kd = 450 nM against β-catenin hotspot (K435/R469), enabling rigorous biophysical assay design (SPR, ITC). • Selective suppression of TCF-mediated transcription without affecting CBP-mediated signaling, confirmed by head-to-head EMT studies vs. ICG-001. • Active in NCI-H295 adrenocortical cells (IC50 = 129.8 μM); inert in HeLa cells, providing a built-in specificity control. Supplied as ≥98% pure solid powder with batch-specific CoA; global ambient shipping from stocked inventory.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
Cat. No. B8081685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-74654
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)
InChIKeyJJEDWBQZCRESJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PNU-74654: β-Catenin/TCF Inhibitor for Wnt Pathway Research


PNU-74654 (CAS 113906-27-7) is a well-characterized, commercially available small-molecule inhibitor that directly disrupts the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4), thereby suppressing canonical Wnt/β-catenin signaling [1][2]. It is a hydrazide-based compound with a molecular weight of 320.34 Da, commonly supplied as a solid powder with >98% purity (HPLC) . Unlike pan-Wnt inhibitors or indirect pathway modulators, PNU-74654 acts by binding to a defined hot spot on β-catenin (Kd = 450 nM), preventing TCF-mediated transcriptional activation of oncogenic and steroidogenic target genes [1].

Why PNU-74654 Cannot Be Substituted


The Wnt/β-catenin inhibitor landscape is functionally diverse, with distinct mechanisms of action, binding sites, and downstream signaling consequences. For instance, ICG-001 targets the β-catenin/CBP interaction, while CWP232228 and PKF115-584 also disrupt β-catenin/TCF binding but exhibit different potency and cell-type selectivity profiles [1]. PNU-74654 uniquely combines a well-defined binding constant (Kd = 450 nM) with a notable lack of activity in non-adrenocortical HeLa cells, indicating a context-dependent activity that is not shared by all inhibitors in this class [2]. Therefore, substituting PNU-74654 with another Wnt inhibitor without verifying comparable mechanism, potency, and cell-type specificity risks irreproducible or misinterpreted results.

PNU-74654 vs. Key Wnt Inhibitors: Quantitative Evidence


β-Catenin Binding Affinity

PNU-74654 exhibits a well-defined binding affinity to β-catenin, with a dissociation constant (Kd) of 450 nM, as determined by biophysical assays [1]. This direct interaction disrupts the β-catenin/TCF4 complex, a key node in Wnt signal transduction. While many other β-catenin/TCF inhibitors are reported with IC50 values from cellular assays (e.g., PKF115-584 IC50 = 3.2 μM, CGP049090 IC50 = 8.7 μM), PNU-74654's Kd provides a precise, target-specific metric that is less confounded by cellular permeability or metabolism [2][3]. This makes PNU-74654 a valuable tool for studies requiring precise correlation between target engagement and downstream effects.

Wnt Signaling β-Catenin Protein-Protein Interaction

HeLa Cell Selectivity Profile

In a side-by-side in vitro study, PNU-74654 (tested up to 200 μM) exhibited no detectable effects on HeLa cell viability, apoptosis, or Wnt target gene expression, while significantly inhibiting proliferation, inducing apoptosis, and suppressing steroidogenesis in NCI-H295 adrenocortical tumor cells [1]. This contrasts with other Wnt pathway inhibitors like PKF115-584, which have been reported to affect a broader range of cancer cell lines [2]. The observed inactivity in HeLa cells, which have low basal Wnt activity, suggests that PNU-74654's effects are context-dependent and not due to general cytotoxicity, making it a useful tool for studying Wnt-driven cancers without confounding off-target effects in Wnt-independent cells.

Adrenocortical Cancer Cell Line Selectivity Target Validation

Synergy with 5-FU in Colorectal Cancer Xenografts

In a colorectal cancer (CRC) xenograft model, PNU-74654 administered alone significantly inhibited tumor growth compared to vehicle control. More importantly, the combination of PNU-74654 with 5-fluorouracil (5-FU) resulted in a more pronounced reduction in tumor volume than either agent alone [1]. Specifically, the combination therapy induced increased reactive oxygen species (ROS), down-regulated superoxide dismutase (SOD), and modulated MCP-1, P53, and TNF-α levels, indicating a synergistic effect [1]. While other Wnt inhibitors like ICG-001 have also shown in vivo activity, the quantitative demonstration of synergy with 5-FU provides a specific, measurable advantage for researchers investigating combination strategies in CRC.

Colorectal Cancer In Vivo Pharmacology Combination Therapy

NCI-H295 Steroidogenesis Suppression

PNU-74654 treatment (24-48 h) of NCI-H295 adrenocortical carcinoma cells resulted in a significant decrease in the secretion of cortisol, testosterone, and androstenedione [1]. This was accompanied by reduced mRNA expression of steroidogenic factor 1 (SF1) and CYP21A2, as well as decreased protein levels of steroidogenic acute regulatory protein (STAR) and aldosterone synthase [1]. While other β-catenin/TCF inhibitors may share this property, PNU-74654 is one of the few for which this specific endocrine effect has been quantitatively and mechanistically characterized in adrenocortical cells, making it a valuable tool for investigating Wnt-dependent regulation of adrenal hormone synthesis.

Adrenocortical Carcinoma Steroidogenesis Hormone Secretion

No Inhibition of β-Catenin/CBP-Dependent EMT

In a rat lens epithelial explant model of TGF-β2-induced epithelial-mesenchymal transition (EMT), PNU-74654, a β-catenin/TCF interaction inhibitor, failed to prevent fascin upregulation and stress fiber formation. In contrast, ICG-001, a β-catenin/CBP interaction inhibitor, significantly suppressed these EMT markers [1]. This differential effect highlights that PNU-74654 selectively targets TCF-dependent transcription while leaving CBP-dependent transcriptional programs intact. This mechanistic distinction is critical for researchers aiming to dissect the specific transcriptional outputs of the Wnt pathway, as it allows for the selective blockade of one arm (TCF-mediated) without affecting the other (CBP-mediated).

Epithelial-Mesenchymal Transition β-Catenin/CBP Mechanism of Action

DMSO Solubility

PNU-74654 exhibits good solubility in DMSO (≥56 mg/mL or ~174 mM), a standard solvent for cell-based assays, and is insoluble in water [1]. This solubility profile is comparable to other small-molecule Wnt inhibitors and supports the preparation of concentrated stock solutions for in vitro experiments. While specific quantitative comparisons with all analogs are not available, the documented solubility in DMSO ensures practical handling and reproducible dosing in cell culture settings, a key consideration for procurement decisions.

Solubility Formulation In Vitro

PNU-74654 Applications in Wnt Pathway Research


Wnt Signaling in Adrenocortical Carcinoma

PNU-74654 is ideally suited for investigating the role of canonical Wnt signaling in adrenocortical tumor biology. Its well-characterized effects on NCI-H295 cell proliferation, apoptosis, and steroidogenesis [1], combined with its lack of activity in HeLa cells, make it a precise tool for dissecting Wnt-dependent versus Wnt-independent processes in this cancer type.

5-FU Combination Therapy in Colorectal Cancer

The demonstrated in vivo synergy between PNU-74654 and 5-fluorouracil (5-FU) in colorectal cancer xenografts [2] positions this compound as a key reagent for preclinical studies exploring Wnt inhibition as a sensitizing strategy to enhance chemotherapeutic efficacy in CRC.

TCF- vs. CBP-Dependent Transcriptional Programs

The direct head-to-head comparison showing that PNU-74654 (β-catenin/TCF inhibitor) fails to suppress EMT markers while ICG-001 (β-catenin/CBP inhibitor) is effective [3] makes PNU-74654 an essential tool for researchers aiming to selectively block the TCF arm of Wnt signaling without interfering with CBP-mediated transcription.

Biophysical Studies of β-Catenin/TCF Interactions

With a precisely defined binding constant (Kd = 450 nM) to a specific hot spot on β-catenin [4], PNU-74654 is a valuable ligand for biophysical assays (e.g., SPR, ITC) and structural biology efforts aimed at understanding or modulating the β-catenin/TCF4 protein-protein interface.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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